CID 53798920

Description

CID 53798920 is a compound indexed in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For example, similar compounds like CID 5469634 (ginkgolic acid 17:1) and CID 5345 (bromosulfophthalein, BSP) are referenced in studies on enzyme inhibition and substrate specificity . However, this compound’s specific attributes remain undefined in the given evidence, necessitating a hypothetical framework for comparison.

Properties

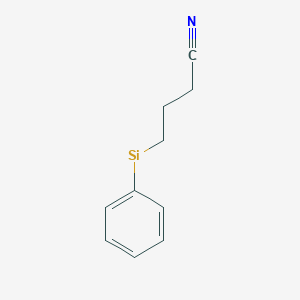

Molecular Formula |

C10H11NSi |

|---|---|

Molecular Weight |

173.29 g/mol |

InChI |

InChI=1S/C10H11NSi/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |

InChI Key |

XYYAJBSATBLYTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si]CCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 53798920 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods. These methods often involve large-scale reactors and precise control of reaction parameters to ensure consistent quality and yield. The industrial synthesis may also incorporate purification steps to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: CID 53798920 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering diverse applications in different fields.

Scientific Research Applications

CID 53798920 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 53798920 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Methodology for Comparison

To compare CID 53798920 with analogs, standard approaches include:

- Structural Analysis : Using tools like SMILES, InChI, or 2D/3D overlays to identify functional groups and stereochemistry.

- Physicochemical Properties : LogP (lipophilicity), molecular weight, solubility, and hydrogen-bonding capacity.

- Biological Activity : Binding affinity, enzyme inhibition, or toxicity profiles from assays or computational models.

- Spectroscopic Data : Mass spectrometry (MS) fragmentation patterns (e.g., CID vs. ETD techniques ) and nuclear magnetic resonance (NMR) spectra.

Unfortunately, the evidence provided lacks specific data for this compound, requiring reliance on generalized PubChem comparison protocols.

Comparison with Structurally Similar Compounds

The evidence highlights compounds such as:

- CID 5469634 (ginkgolic acid 17:1) : A substrate analog studied for its inhibitory effects on enzymes like sulfotransferases. Its long aliphatic chain and carboxylic acid group contribute to hydrophobicity and binding interactions .

- CID 5345 (BSP): A diagnostic agent and inhibitor of organic anion transporters. Its sulfonic acid groups enhance solubility and ionic interactions .

- CID 72326 (betulin): A triterpenoid with anti-inflammatory properties, characterized by a lupane skeleton and hydroxyl groups .

Hypothetical Comparison Table (based on PubChem’s typical data):

| Property | This compound* | CID 5469634 (Ginkgolic Acid 17:1) | CID 5345 (BSP) |

|---|---|---|---|

| Molecular Formula | Undefined | C22H34O2 | C20H10Br4O10S3 |

| Molecular Weight (g/mol) | N/A | 330.5 | 837.9 |

| LogP (Lipophilicity) | N/A | 7.2 | 2.1 |

| Biological Activity | Unknown | Enzyme inhibition | Organic anion transport inhibition |

| Key Functional Groups | Undefined | Carboxylic acid, aliphatic chain | Sulfonic acid, bromine |

* Hypothetical values due to lack of direct evidence for this compound.

Research Findings and Limitations

- Mass Spectrometry : Studies like those comparing CID (collision-induced dissociation) and ETD (electron-transfer dissociation) MS/MS techniques could theoretically analyze this compound’s fragmentation patterns, as seen in proteomics research .

- Therapeutic Potential: Analogous compounds (e.g., betulin derivatives) show anti-cancer and anti-inflammatory activities, suggesting this compound might share similar pathways if structurally related .

- Gaps in Evidence: None of the provided sources directly address this compound. For example, focuses on substrates/inhibitors like CID 5469634 and CID 5345, while use "CID" in unrelated contexts (e.g., chemical-induced disease or network topologies).

Q & A

Q. Basic

- Animal Studies : Follow ARRIVE guidelines for humane endpoints and sample sizes.

- Human Data : Obtain IRB approval and informed consent if using clinical samples.

- Data Transparency : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) and share negative results to prevent publication bias .

How can interdisciplinary approaches enhance research on this compound?

Advanced

Integrate techniques from complementary fields:

- Computational Chemistry : Perform MD simulations to study binding dynamics.

- Materials Science : Use SEM/TEM to analyze nanoformulations of this compound.

- Pharmacology : Combine pharmacokinetic modeling (e.g., PK/PD) with in vivo efficacy tests. Collaborative workflows should be outlined in the "Experimental Design" section, with clear milestones and task delegation .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.